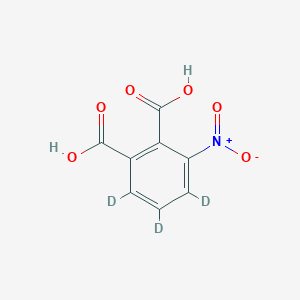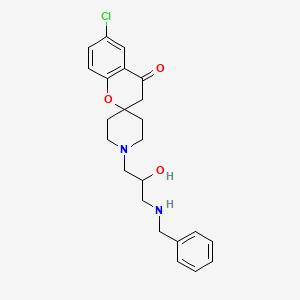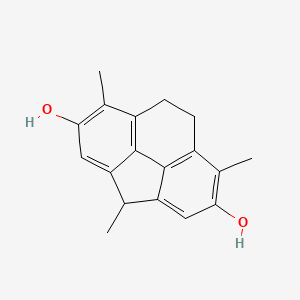
Anti-neuroinflammation agent 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-neuroinflammation agent 1 is a potent compound known for its ability to regulate neuroinflammation. Neuroinflammation is a critical factor in the progression of various neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. This compound has shown significant promise in modulating the inflammatory response within the central nervous system, thereby offering potential therapeutic benefits for these conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anti-neuroinflammation agent 1 involves several steps. One of the primary synthetic routes includes the derivatization of 1,4,5,6-tetrahydrobenzo[2,3]oxepino[4,5-d]pyrimidin-2-amine. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. The process may include steps such as nitration, reduction, and cyclization to achieve the final compound .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in the industrial production process. Additionally, ensuring the compound’s stability and consistency is crucial for large-scale manufacturing .
化学反応の分析
Types of Reactions
Anti-neuroinflammation agent 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can undergo reduction, where it gains electrons or hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, typically facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized compounds, depending on the substituents introduced .
科学的研究の応用
Anti-neuroinflammation agent 1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of neuroinflammation and the development of new anti-inflammatory agents.
Biology: The compound is employed in cellular and molecular biology to investigate the pathways involved in neuroinflammation and neuroprotection.
Medicine: this compound is being explored for its therapeutic potential in treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in quality control processes
作用機序
The mechanism of action of Anti-neuroinflammation agent 1 involves the modulation of microglial cell polarization. The compound promotes the shift of microglial cells from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This shift is mediated through the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome and the downregulation of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, the compound enhances the production of anti-inflammatory cytokines like interleukin-10 .
類似化合物との比較
Anti-neuroinflammation agent 1 can be compared with other anti-neuroinflammatory agents such as benzoylacetonitriles and lignan derivatives. While benzoylacetonitriles also exhibit anti-inflammatory properties by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, this compound is unique in its ability to modulate microglial polarization. Lignan derivatives, on the other hand, inhibit the mitogen-activated protein kinase (MAPK) pathway and cyclooxygenase-2 (COX-2) expression, which are different targets compared to this compound .
List of Similar Compounds
- Benzoylacetonitriles
- Lignan derivatives
- Palmitoylethanolamide
- Glucagon-like peptide 1 receptor agonists
特性
分子式 |
C22H20ClF6N3O3 |
|---|---|
分子量 |
523.9 g/mol |
IUPAC名 |
4-[3,5-bis(trifluoromethyl)phenyl]-9,11-dimethoxy-1,4,5,6-tetrahydro-[1]benzoxepino[5,4-d]pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C22H19F6N3O3.ClH/c1-32-13-8-15(33-2)17-16(9-13)34-4-3-14-18(30-20(29)31-19(14)17)10-5-11(21(23,24)25)7-12(6-10)22(26,27)28;/h5-9,18H,3-4H2,1-2H3,(H3,29,30,31);1H |
InChIキー |
VTPDBLPFNQSYBX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C(=C1)OC)C3=C(CCO2)C(N=C(N3)N)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![17-Chloro-33-fluoro-12-[2-(2-methoxyethoxy)ethyl]-5,14,22-trimethyl-28-oxa-9-thia-5,6,12,13,24-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),13,16,18,20,22,29(37),30(35),31,33-tridecaene-23-carboxylic acid](/img/structure/B12394187.png)



![1-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]-3-[8-[(1S)-1-methoxyethyl]imidazo[1,2-b]pyridazin-7-yl]urea](/img/structure/B12394205.png)
![5-[(2S,3S)-4-[(E)-2-[(2R,3R)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B12394210.png)
![cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12394215.png)
